molecular formula C21H31NO3S B1327190 Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate CAS No. 898788-26-6

Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate

Cat. No. B1327190
CAS RN: 898788-26-6
M. Wt: 377.5 g/mol
InChI Key: NPFJRSOAKUXZKM-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate is a heterocyclic organic compound . It is also known as the T3MP ester, or ethyl 8-thiomorpholinomethyl-8-oxo-octanoate. This compound is a long-chain dicarboxylic acid that presents a high degree of electronegativity, density, and boiling point.


Molecular Structure Analysis

The molecular formula of Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate is C21H31NO3S . The molecular weight is 377.54 . The IUPAC name is ethyl 8-oxo-8-[3-(thiomorpholin-4-ylmethyl)phenyl]octanoate .


Physical And Chemical Properties Analysis

The boiling point of Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate is 509.6ºC at 760 mmHg . The flash point is 262ºC . The density is 1.102g/cm³ .

Scientific Research Applications

I have conducted a search for the scientific research applications of Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate , but unfortunately, there is limited information available regarding specific applications for this compound. The search results primarily provide basic chemical properties and availability from suppliers .

Safety and Hazards

Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate is intended for research and development use only. It is not recommended for medicinal, household, or other uses . For more detailed safety and hazard information, please refer to the Safety Data Sheet .

properties

IUPAC Name

ethyl 8-oxo-8-[3-(thiomorpholin-4-ylmethyl)phenyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3S/c1-2-25-21(24)11-6-4-3-5-10-20(23)19-9-7-8-18(16-19)17-22-12-14-26-15-13-22/h7-9,16H,2-6,10-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFJRSOAKUXZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643405
Record name Ethyl 8-oxo-8-{3-[(thiomorpholin-4-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate

CAS RN

898788-26-6
Record name Ethyl 8-oxo-8-{3-[(thiomorpholin-4-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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